2,1,3-Benzoxadiazole-4-sulfonamide

Overview

Description

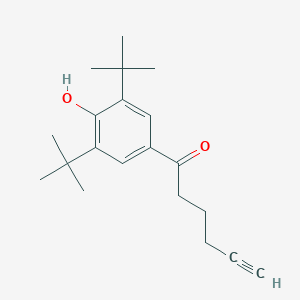

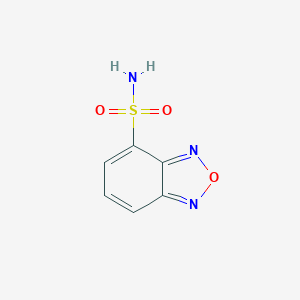

2,1,3-Benzoxadiazole-4-sulfonamide is a chemical compound with the molecular formula C6H5N3O3S and a molecular weight of 199.19 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its benzoxadiazole core, which is a heterocyclic aromatic structure containing nitrogen and oxygen atoms.

Mechanism of Action

Target of Action

Similar compounds, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (abdf), have been found to interact with protein tyrosine phosphatase ptp1b .

Mode of Action

It’s worth noting that abdf, a similar compound, attenuates the functional activity of ptp1b by reacting selectively with a single cysteine residue, leaving other cysteines in the protein unmodified .

Action Environment

It’s worth noting that similar compounds have shown solvatochromism, changing their fluorescence properties based on the polarity of the environment .

Biochemical Analysis

Biochemical Properties

It is known that this compound has a melting point of 157-159°C . It is also known to be highly reactive and sensitive .

Cellular Effects

It is suggested that this compound may have a role in fluorescence, with strong solvent-dependent fluorescence emission . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that this compound may interact with thiol moieties of proteins to give fluorescence . This could potentially lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, 2,1,3-Benzoxadiazole-4-sulfonamide exhibits longer and shorter lifetimes in CHCl3 solution, which was attributed to the emission of monomeric and aggregated molecules, respectively . The thermal properties of this compound were analyzed by thermogravimetric analysis, and a high maximum degradation rate occurred at around 300°C .

Preparation Methods

The synthesis of 2,1,3-Benzoxadiazole-4-sulfonamide typically involves several steps. One common method includes the reduction of the N-oxide group using triphenylphosphine (PPh3) in xylene, yielding the heterocycle 2,1,3-benzoxadiazole . This is followed by selective bromination at positions 4 and 7 to obtain 4,7-dibromo-2,1,3-benzoxadiazole . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2,1,3-Benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

Reduction: Reduction reactions can modify the sulfonamide group, potentially yielding amine derivatives.

Common reagents used in these reactions include triphenylphosphine for reduction and bromine for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,1,3-Benzoxadiazole-4-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

2,1,3-Benzoxadiazole-4-sulfonamide can be compared with other similar compounds, such as:

4-Fluoro-7-sulfamoylbenzofurazan: This compound also contains a benzoxadiazole core and is used for thiol labeling.

Benzo[c][1,2,5]oxadiazole-4-sulfonamide: Another similar compound with slight structural variations that affect its reactivity and applications.

The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, from chemical synthesis to biological assays.

Properties

IUPAC Name |

2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3S/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAIYIVOEJWVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373432 | |

| Record name | 2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114322-13-3 | |

| Record name | 2,1,3-Benzoxadiazole-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114322-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,1,3-Benzoxadiazole-4-sulfonamide interact with its target and what are the downstream effects?

A1: this compound derivatives, particularly those with chlorine or fluorine substitutions at the 7-position (e.g., DAABD-Cl and DAABD-F), exhibit high reactivity towards thiol groups. [, , ] This reactivity enables them to form stable, fluorescent adducts with cysteine residues in peptides and proteins. [, , ] This derivatization process allows for sensitive detection and identification of proteins using techniques like fluorescence detection-coupled high-performance liquid chromatography (HPLC) and mass spectrometry. [, , , , ]

Q2: What is the structural characterization of these compounds, including molecular formula, weight, and spectroscopic data?

A2: While the provided research primarily focuses on the applications of these compounds, it lacks specific details on their molecular formula, weight, and spectroscopic data. Further investigation into their chemical properties would be beneficial for a complete understanding.

Q3: Can you elaborate on the material compatibility and stability of these compounds?

A3: Research indicates that the fluorescent adducts formed between this compound derivatives and thiols are stable in acidic mediums for extended periods, enabling automation and high-throughput analysis of samples. [] This stability is crucial for techniques like HPLC, ensuring reliable and reproducible results.

Q4: What about the catalytic properties and applications of these compounds?

A4: The provided research primarily focuses on utilizing this compound derivatives as fluorogenic reagents for labeling and detecting biomolecules rather than their potential catalytic properties. Further research is needed to explore this aspect.

Q5: Has computational chemistry and modeling been employed in the study of these compounds?

A5: While the provided research highlights experimental applications, it doesn't delve into the use of computational chemistry or modeling. Applying these tools could offer valuable insights into structure-activity relationships and optimize their performance.

Q6: How does the structure of this compound influence its activity and selectivity?

A6: Modifying the 7-position of the this compound core with different halogens significantly influences reactivity. For example, DAABD-F exhibits higher reactivity towards thiols compared to DAABD-Cl. [] Furthermore, altering the excitation and emission wavelengths of the fluorophore by using a benzoselenadiazole instead of a benzoxadiazole core can be used to enable the simultaneous analysis of multiple samples. [] This highlights the potential for tailoring the reactivity and fluorescence properties through structural modifications.

Q7: Are there any analytical methods specifically designed for these compounds?

A8: The research primarily utilizes HPLC coupled with fluorescence detection for separating and quantifying the fluorescent adducts formed with these compounds. [, , , , ] Mass spectrometry is also employed for identifying the derivatized proteins. [, , , , ] These analytical techniques are essential for characterizing the interactions and analyzing complex biological samples.

Q8: What about their environmental impact and degradation?

A8: The provided research doesn't address the environmental impact or degradation pathways of this compound derivatives. Investigating their fate and potential effects on the environment is crucial for responsible use.

Q9: Have there been any studies on the dissolution and solubility of these compounds?

A9: The research doesn't specifically focus on the dissolution and solubility properties of these compounds. Understanding these properties is essential for determining optimal experimental conditions and potential applications.

Q10: What is the historical context and milestones in the research of this compound?

A10: While the provided research showcases recent applications of this compound derivatives, a comprehensive historical overview and significant milestones in their development are absent. Exploring the evolution of these compounds would provide valuable context to the current research.

Q11: Are there any cross-disciplinary applications and synergies involving these compounds?

A12: The research highlights the application of this compound derivatives in proteomics research, particularly in areas like biomarker discovery and understanding cellular responses to stimuli. [, ] This showcases the interdisciplinary nature of this field, combining chemistry, biology, and analytical techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.